1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a naphthalene ring attached to a purine core, along with propoxy and dimethyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the purine core, followed by the introduction of the naphthalen-1-ylmethyl group through a Friedel-Crafts alkylation reaction. The propoxy group can be introduced via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of analogs with potentially different properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as its role in a particular biochemical pathway or its effect on cellular processes.
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Shares the purine core but differs in the substituents attached to the core.
Theophylline (1,3-dimethylxanthine): Similar structure but lacks the naphthalen-1-ylmethyl and propoxy groups.
Theobromine (3,7-dimethylxanthine): Another related compound with a similar core structure but different substituents.
Uniqueness: 1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxy-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the naphthalen-1-ylmethyl and propoxy groups, which confer distinct chemical and biological properties. These substituents may enhance its binding affinity to certain targets or alter its reactivity compared to other purine derivatives.
Properties
IUPAC Name |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-propoxypurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-4-12-28-20-22-18-17(19(26)24(3)21(27)23(18)2)25(20)13-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNSHEIKANNSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476480-40-7 |
Source
|
Record name | 1,3-DIMETHYL-7-(1-NAPHTHYLMETHYL)-8-PROPOXY-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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